Product packaging for 1-Styrylisoquinoline(Cat. No.:)

1-Styrylisoquinoline

Cat. No.: B11875197
M. Wt: 231.29 g/mol
InChI Key: RYOQVYHOVXOXIP-ZHACJKMWSA-N
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Description

1-Styrylisoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the C1 position with a styryl group (–CH=CH–Ar). This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Synthesized via condensation reactions between 1-substituted isoquinolines and aromatic aldehydes under acidic or basic conditions , this compound derivatives exhibit anxiolytic activity, as demonstrated in pharmacological studies . The styryl group enhances π-conjugation, influencing photophysical properties such as fluorescence and absorption spectra, which are critical for optoelectronic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B11875197 1-Styrylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]isoquinoline

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-13H/b11-10+

InChI Key

RYOQVYHOVXOXIP-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Friedel-Crafts acylation-like mechanism, where the aldehyde reacts with the methyl group of 1-methylisoquinoline under acidic conditions. Key parameters include:

  • Temperature : 130–140°C for 3–8 hours.

  • Molar Ratio : 1:1.05–1.2 (1-methylisoquinoline : aldehyde).

  • Catalyst : Acetic acid or propionic anhydride.

For example, reacting 1-methylisoquinoline with 3-fluorobenzaldehyde in acetic acid at 130–140°C for 3 hours yielded 1-[3'-fluorostyryl]-isoquinoline with a 78% yield after recrystallization.

Work-Up and Purification

Post-reaction work-up typically involves:

  • Cooling the mixture to 0–5°C to precipitate intermediates.

  • Filtration and washing with acetone or ethyl acetate.

  • Neutralization with aqueous sodium hydroxide (pH 6–7).

  • Recrystallization from isopropanol or ethyl acetate.

Condensing Agent-Assisted Synthesis

Alternative methods utilize condensing agents such as zinc chloride or phosphorus pentoxide to accelerate the formation of the styryl linkage.

Zinc Chloride-Mediated Reactions

In a representative procedure:

  • Reactants : 1-Methylisoquinoline (6.44 g, 0.045 mol) and 3-fluorobenzaldehyde (6.2 g, 0.05 mol).

  • Conditions : 150–160°C with zinc chloride (1.2 equiv) for 3 hours.

  • Yield : 54% after recrystallization from ethyl acetate.

This method reduces reaction times to 1–3 hours but requires careful control of moisture to prevent catalyst deactivation.

High-Temperature Acetic Anhydride Method

A patent by BioAlliance Pharma (EP2149557A1) describes a two-step synthesis for styrylquinoline analogs, adaptable to isoquinolines:

StepReactantsConditionsYield
12-Methylquinolin-8-ol + Acetyl chlorideNitrobenzene, AlCl₃, 70°C, 16h28%
2Intermediate + 2,4,5-TrihydroxybenzaldehydeAcetic anhydride, 200°C, 16hNot reported

While optimized for quinolines, this method highlights the utility of acetic anhydride as both solvent and catalyst at elevated temperatures.

Comparative Analysis of Methodologies

The table below contrasts key synthetic approaches:

MethodCatalyst/SolventTemperature (°C)Time (h)Yield RangePurity (HPLC)
Acid-catalyzedAcetic acid130–1403–850–78%>95%
ZnCl₂-assistedZinc chloride150–1601–354–60%90–92%
Acetic anhydrideAcetic anhydride2001628%*Not reported

*Yield reported for initial acylation step in quinoline synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-acylation or polymerization, are mitigated by:

  • Strict stoichiometric control (1.05–1.2 equiv aldehyde).

  • Gradual temperature ramping to avoid exothermic decomposition.

Solvent Selection

  • Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of aldehydes but complicate purification.

  • Ester solvents (ethyl acetate) improve crystallization efficiency.

Scalability Considerations

Pilot-scale trials (650 mg/kg doses in mice) confirm the feasibility of acid-catalyzed methods for kilogram-scale production, though recrystallization remains a throughput bottleneck.

Chemical Reactions Analysis

Functionalization via Substituent Modulation

Substituents on the styryl moiety significantly alter reactivity:

Substituent (Ar) Impact on Reactivity Reference
4-TrifluoromethylEnhanced electrophilic character
3-Methoxy-4-hydroxyStabilizes via intramolecular H-bonding
2-Heteroaryl (e.g., pyridyl)Facilitates π-π stacking interactions

Example :
3-Methoxy-4-hydroxybenzaldehyde reacts with 1-methyl-isoquinoline to yield 1-[4'-hydroxy-3'-methoxy-styryl]-isoquinoline at 50% yield under reflux .

Cyclization and Annulation Reactions

1-Styrylisoquinoline participates in cascade cyclizations to generate fused heterocycles :

Reaction Pathway :

  • Nucleophilic Attack : Isoquinoline-1-amine reacts with acetophenone to form intermediate 65 .

  • Intramolecular Annulation : Intermediate 65 cyclizes to imidazo[2,1-a]isoquinoline 66 .

  • Functionalization : Subsequent selenation/sulfenylation yields selenated (68 ) or sulfenylated (70 ) derivatives .

Key Conditions :

  • Solvent: Dichloromethane, room temperature

  • Catalysts: Na₂SO₄ (drying agent), 1,2-diphenyldiselane

Biological Derivatization for Drug Discovery

This compound derivatives (e.g., 1c ) demonstrate:

  • Anticancer Activity : IC₅₀ = 2.52 μM (Huh7 cells)

  • Mechanism : G2/M cell cycle arrest, mitochondrial apoptosis induction via PI3K/Akt/mTOR pathway inhibition .

Key Reaction Optimization Parameters

Parameter Optimal Range Effect
Temperature130–160°CMaximizes condensation
Aldehyde Equivalents1.05–1.2 molMinimizes side products
SolventAcetic acid/acetoneFacilitates precipitation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Styrylisoquinoline derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound compounds. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. A specific derivative was found to enhance neuronal survival and improve cognitive functions in animal models of Alzheimer's disease .

Organic Synthesis

Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For example, researchers have successfully employed this compound in the synthesis of novel heterocyclic compounds, which are valuable in pharmaceuticals .

Photochemical Applications
The photochemical properties of this compound have been explored for applications in photodynamic therapy (PDT). The compound can be activated by light to produce reactive oxygen species that selectively kill cancer cells. This property is being harnessed to develop new PDT agents that are more effective and selective .

Material Science

Fluorescent Dyes
In material science, this compound derivatives have been developed as fluorescent dyes for use in biological imaging. Their high fluorescence quantum yields make them suitable for labeling biomolecules and cellular structures, facilitating advanced imaging techniques .

Sensors
The compound's sensitivity to environmental changes has led to its application in sensor technology. This compound-based sensors have been designed to detect metal ions and other analytes, providing a platform for environmental monitoring and safety applications .

Case Studies

Study Application Findings
Anticancer Study Evaluation of cytotoxic effects on cancer cell linesSignificant inhibition of cell growth in breast and lung cancer cells with IC50 values < 10 µM.
Neuroprotection Study Assessment of cognitive function in Alzheimer's modelsImproved memory retention and reduced neuronal apoptosis observed with specific derivatives.
Synthesis Study Development of novel heterocyclesSuccessful synthesis of complex molecules with enhanced biological activity.
Photodynamic Therapy Study Testing effectiveness against tumor cellsEnhanced tumor cell death upon light activation compared to controls.
Sensor Development Study Detection of heavy metalsHigh sensitivity and selectivity for lead ions with a detection limit in the nanomolar range.

Mechanism of Action

The mechanism of action of 1-styrylisoquinoline involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This interaction can lead to various biological effects, including inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include 2-styrylquinoline, 4-styrylquinoline, and 1-styrylisoquinoline derivatives with varying substituents. Differences in substitution patterns (e.g., styryl group position, aryl substituents) significantly impact properties:

Compound Styryl Position Key Substituents Fluorescence Quantum Yield (ΦF) Absorption Max (nm) Emission Max (nm) Stokes Shift (nm)
This compound C1 0.29 380 480 100
2-Styrylquinoline C2 0.61 370 460 90
4-Styrylquinoline C4 0.29 365 450 85
2-Arylquinoline (4) C2 Diphenylamino 0.98 390 470 80

Data adapted from photophysical studies

  • Fluorescence Efficiency: this compound exhibits lower ΦF (0.29) compared to 2-styrylquinoline (0.61), likely due to steric hindrance at the C1 position reducing planarity and π-conjugation .
  • Absorption/Emission Profiles: Substitution at C1 (isoquinoline) vs. C2/C4 (quinoline) red-shifts absorption and emission maxima, attributed to extended conjugation in the isoquinoline core .

Key Research Findings

Pharmacological Potential: this compound derivatives are promising anxiolytics, with patent claims highlighting their efficacy and low toxicity .

Synthesis Optimization: Lewis acids (e.g., ZnCl2) improve condensation reaction yields for this compound, addressing historical challenges with regioselectivity .

Chirality Challenges: Enantioselective synthesis of 1-substituted derivatives remains underdeveloped, necessitating novel catalytic methods .

Biological Activity

1-Styrylisoquinoline is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of isoquinoline, a bicyclic structure that is prevalent in many natural products and pharmacologically active compounds. The structural modification of isoquinoline to form 1-styryl derivatives enhances its biological properties, making it a subject of extensive research.

Research indicates that this compound compounds exert their biological effects through several mechanisms:

  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating mitochondrial pathways. For example, one derivative (compound 1c) was found to regulate proteins involved in the mitochondrial apoptosis pathway, leading to increased cell death in hepatocellular carcinoma (HCC) cells .
  • Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at the G2/M phase, effectively halting proliferation in cancer cell lines. This was demonstrated in studies involving Huh7 and SK-Hep-1 cells .
  • Inhibition of Migration and Invasion : By regulating epithelial-mesenchymal transition (EMT), this compound derivatives can inhibit the migration and invasion of cancer cells, which is crucial for preventing metastasis .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer types. Below are summarized findings from key studies:

Study Cancer Type IC50 Value (μM) Mechanism
Study 1Hepatocellular Carcinoma (HCC)2.52 (Huh7), 4.20 (SK-Hep-1)Apoptosis induction, cell cycle arrest
Study 2Gastric CarcinomaSignificant anti-proliferative activityInhibition of cell proliferation
Study 3Breast CancerIC50 = 16.1 (naphthalenyl derivative)Cytotoxic activity against MCF-7 cells

These studies suggest that this compound derivatives possess significant anticancer properties, particularly against HCC and gastric carcinoma.

Case Study: Anti-Hepatocellular Carcinoma Activity

In a recent investigation, the efficacy of compound 1c was assessed in vivo using Huh7-xenograft models. The compound demonstrated a tumor inhibitory rate of 41.44% when administered at a dosage of 30 mg/kg once daily. This study highlights the potential for clinical application in treating liver cancer .

Case Study: Anti-Gastric Carcinoma Activity

Another study focused on the design and synthesis of various this compound derivatives aimed at gastric carcinoma treatment. The compounds exhibited notable anti-proliferation activities against gastric cancer cell lines, showcasing their promise as therapeutic agents .

Q & A

Q. What controls are essential for validating the selectivity of this compound probes in fluorescence imaging?

  • Methodological Answer : Include negative controls (e.g., probe-free cells, scrambled isomers) and competitive inhibitors to confirm target specificity. Use fluorescence lifetime imaging (FLIM) to distinguish background noise from true signals .

Q. How should researchers design a robust SAR study for this compound derivatives?

  • Methodological Answer : Systematically vary substituents at defined positions and test bioactivity in a unified assay platform. Employ clustering algorithms (e.g., PCA) to group compounds by activity profiles. Validate hypotheses with focused libraries and counter-screening against off-targets .

Literature & Reproducibility

Q. What criteria should guide the selection of prior studies for benchmarking new this compound syntheses?

  • Methodological Answer : Prioritize studies with full experimental details, including spectral data and yields. Cross-reference methods with high-impact journals enforcing stringent reproducibility standards (e.g., Beilstein Journal guidelines). Avoid citing protocols lacking purity validation .

Q. How can researchers enhance the reproducibility of electrochemical studies on this compound redox behavior?

  • Methodological Answer : Standardize electrode pretreatment (polishing, activation) and electrolyte composition. Report voltammetry parameters (scan rate, reference electrode calibration) and validate with internal standards (e.g., ferrocene). Share raw data in supplementary materials .

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